Ethyl methyl carbonate (EMC, CAS 623-53-0) is an asymmetric, aprotic linear dialkyl carbonate predominantly procured as a high-purity co-solvent for lithium-ion and dual-ion battery electrolytes. Characterized by its low molecular weight, moderate boiling point (107 °C), and high dielectric stability, EMC serves as a critical viscosity-reducing and freezing-point-depressing agent when blended with cyclic carbonates like ethylene carbonate (EC). For industrial procurement, battery-grade EMC is strictly defined by ultra-low moisture (≤10 ppm) and acid (≤10 ppm) thresholds, which are mandatory to prevent the hydrolytic degradation of lithium hexafluorophosphate (LiPF6) salts and subsequent cell failure.
Procurement substitution of EMC with its symmetric analogs, dimethyl carbonate (DMC) or diethyl carbonate (DEC), fundamentally compromises electrolyte performance under boundary conditions. While DMC offers slightly lower viscosity, its high melting point (4.6 °C) causes solidification and ionic conductivity collapse in sub-zero environments, rendering it unsuitable for cold-climate electric vehicle applications. Conversely, while DEC provides a lower melting point than DMC, its higher viscosity restricts lithium-ion mobility, reducing the high-rate discharge capacity. EMC’s asymmetric structure structurally bridges this gap, providing a lower freezing point (-55 °C) than both DMC and DEC, while maintaining an optimal viscosity profile and forming a less resistive Solid Electrolyte Interphase (SEI) layer on graphite anodes [1].
For cold-weather battery applications, the solvent's freezing point dictates the operational limits of the cell. EMC exhibits a freezing point of -55 °C, which is substantially lower than that of the symmetric DMC (4.6 °C) and DEC (-43 °C). When utilized as a co-solvent, EMC prevents the crystallization of cyclic carbonates at sub-zero temperatures, maintaining the liquid phase necessary for continuous ionic conduction .
| Evidence Dimension | Melting / Freezing Point |
| Target Compound Data | -55 °C (EMC) |
| Comparator Or Baseline | 4.6 °C (DMC) and -43 °C (DEC) |
| Quantified Difference | EMC provides a 59.6 °C lower freezing point than DMC and a 12 °C lower freezing point than DEC. |
| Conditions | Standard atmospheric pressure thermal analysis of pure linear carbonate solvents. |
Procuring EMC instead of DMC is mandatory for battery formulations requiring low-temperature performance, such as automotive or aerospace energy storage.
Electrolyte viscosity inversely correlates with lithium-ion mobility. EMC possesses a dynamic viscosity of approximately 0.65 cP at 25 °C, which is significantly lower than that of DEC (~0.75 cP). This lower viscosity facilitates faster Li+ desolvation and transport through the bulk electrolyte, yielding higher rate capabilities and lower internal resistance compared to DEC-heavy formulations [1].
| Evidence Dimension | Dynamic Viscosity at 25 °C |
| Target Compound Data | ~0.65 cP (EMC) |
| Comparator Or Baseline | ~0.75 cP (DEC) |
| Quantified Difference | EMC exhibits approximately 13% lower dynamic viscosity than DEC. |
| Conditions | Standard conditions (25 °C) for pure linear carbonate solvents. |
Buyers optimizing for high-rate charge/discharge capabilities should select EMC over DEC to minimize bulk electrolyte resistance.
The asymmetric molecular structure of EMC fundamentally alters the reduction mechanisms at the graphite anode compared to symmetric carbonates. Studies demonstrate that EMC forms a thinner SEI layer characterized by fewer highly resistive LiF and ROCO2Li species than DMC or DEC. This results in a significantly lower charge-transfer resistance (Rct) at the electrode-electrolyte interface, which is the primary rate-limiting step for lithium intercalation at low temperatures [1].
| Evidence Dimension | SEI Layer Composition and Charge-Transfer Resistance (Rct) |
| Target Compound Data | Thinner SEI with reduced LiF/ROCO2Li species (EMC) |
| Comparator Or Baseline | Thicker, more resistive SEI (DMC/DEC) |
| Quantified Difference | EMC yields the lowest onset potential, smallest polarization, and lowest self-discharge rate at the graphite interface among linear carbonates. |
| Conditions | Graphite anode half-cells evaluated via electrochemical impedance spectroscopy (EIS) at sub-zero temperatures. |
Selecting EMC directly translates to improved cycle life and higher Coulombic efficiency by minimizing irreversible capacity loss at the anode.
Driven by its exceptionally low freezing point (-55 °C) and favorable SEI-forming characteristics, EMC is a highly specified co-solvent for electric vehicle (EV) batteries deployed in cold climates. It prevents the freezing of the bulk electrolyte and minimizes low-temperature charge-transfer resistance, ensuring reliable engine starts and consistent range retention [1].
Because EMC offers a ~13% reduction in viscosity compared to DEC, it is heavily utilized in power cells requiring rapid charge and discharge cycles, such as those in power tools and drones. The enhanced ionic mobility directly supports higher current densities without excessive ohmic heating [2].
EMC is increasingly procured for emerging dual-ion battery architectures. Its asymmetric structure reduces the polarization and self-discharge of graphite electrodes, significantly enhancing the reversible capacity and cycle stability compared to formulations relying strictly on symmetric carbonates .
Flammable;Irritant